molecular formula C18H14FN3O3S B3157414 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine CAS No. 849217-30-7

6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B3157414
CAS No.: 849217-30-7
M. Wt: 371.4 g/mol
InChI Key: AFIYYGFBBBNREQ-UHFFFAOYSA-N
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Description

6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine typically involves multiple steps:

    Formation of 6,7-Dimethoxyquinoline: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of methoxy-substituted anilines and cyclization agents.

    Introduction of the Fluorobenzo[d]thiazole Moiety: This step involves the reaction of 6,7-dimethoxyquinoline with a fluorinated benzo[d]thiazole derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.

    Coupling Reaction: The final step involves the coupling of the intermediate product with an amine group to form the desired compound. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as elevated temperatures and the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Shares the quinoline core structure but lacks the fluorobenzo[d]thiazole moiety.

    5-Fluorobenzo[d]thiazole: Contains the benzo[d]thiazole structure with a fluorine atom but lacks the quinoline derivative.

    Quinoline Derivatives: Various other quinoline-based compounds with different substituents.

Uniqueness

6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine is unique due to the combination of the quinoline and benzo[d]thiazole moieties, along with the presence of methoxy and fluorine substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

6-(6,7-dimethoxyquinolin-4-yl)oxy-5-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-23-15-5-9-11(7-16(15)24-2)21-4-3-13(9)25-14-8-17-12(6-10(14)19)22-18(20)26-17/h3-8H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIYYGFBBBNREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C4C(=C3)SC(=N4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(6,7-dimethoxy-quinolin-4-yloxy)-3-fluoro-phenylamine (1.00 g, 3.18 mmol) was dissolved in AcOH (8.0 ml), to which was added NH4SCN (486 mg, 6.38 mmol) and the mixture cooled in an ice bath. Br2 (0.33 ml, 6.42 mmol) in AcOH (0.33 ml) was added dropwise with stirring. After addition was complete, the reaction mixture was stirred at room temperature. After one hour, more NH4SCN (1.0 g, 13.1 mmol) was added, followed by more Br2 (0.33 ml, 6.42 mmol) in AcOH (0.33 ml), dropwise with stirring. The reaction mixture was then heated to reflux for several minutes. Upon cooling to room temperature, solids were filtered and washed with AcOH, followed by H2O. The volume of the filtrate was reduced in vacuo and the pH adjusted to pH 9-10 with 1.0N NaOH. The resulting solids were filtered, washed with H2O, and dried under high vacuum to give 6-(6,7-dimethoxy-quinolin-4-yloxy)-5-fluoro-benzothiazol-2-ylamine (568 mg, 48%). 1H-NMR (400 MHz, DMSO): 8.45 (d, 1H), 7.82 (d, 1H), 7.73 (br s, 2H), 7.53 (s, 1H), 7.38 (m, 2H), 6.44 (d, 1H), 3.94 (s, 6H). LC/MS Calcd for [M+H]+ 372.1, found 372.2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine
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6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine
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6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine
Reactant of Route 6
6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine

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